2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide
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Overview
Description
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 5-methylpyridin-2-amine with 2-methylfuran-3-carboxylic acid under specific reaction conditions . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .
Chemical Reactions Analysis
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes . This results in the inhibition of bacterial growth and proliferation. Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a similar structure but lacks the methyl group on the furan ring, which may affect its chemical reactivity and biological activity.
5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide: This compound has a methyl group on the furan ring, similar to this compound, but differs in the position of the methyl group, which can influence its properties.
The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(13-7-8)14-12(15)10-5-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGPXBWWMTXVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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